molecular formula C9H11BrO B1343448 (4-Bromo-2,5-dimethylphenyl)methanol CAS No. 952303-55-8

(4-Bromo-2,5-dimethylphenyl)methanol

Cat. No. B1343448
M. Wt: 215.09 g/mol
InChI Key: DSTSKJCTQWWJDB-UHFFFAOYSA-N
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Description

The compound "(4-Bromo-2,5-dimethylphenyl)methanol" is not directly studied in the provided papers. However, the papers do discuss related brominated phenolic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of enantiomerically pure diarylethanes starting from brominated phenyl compounds is described, indicating the potential for creating optically active derivatives of brominated phenols . Additionally, the bromination of 2,4-dimethylphenol and its subsequent reactions suggest a rich chemistry involving electrophilic substitution and rearrangement, which could be

Scientific Research Applications

Polymer Synthesis

(4-Bromo-2,5-dimethylphenyl)methanol has been utilized in the synthesis of polymers. For example, its derivative, 4-bromo-2,6-dimethylphenol, was used in phase transfer catalyzed polymerization processes. This synthesis leads to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with significant molecular weights and yields, as demonstrated by Wang and Percec (1991) in their study on phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers (Wang & Percec, 1991).

Photoprotection in Organic Synthesis

The compound and its analogs have been explored as photoreleasable protecting groups for carboxylic acids. Klan, Zabadal, and Heger (2000) demonstrated that 2,5-dimethylphenacyl chromophore, a related compound, efficiently facilitates the photorelease of carboxylic acids, highlighting its potential in precise organic synthesis (Klan, Zabadal & Heger, 2000).

Catalysis and Chemical Reactions

This chemical also finds applications in catalysis and facilitating chemical reactions. For instance, it has been used in the catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts, as explored by Wang, Tsai, Tsai, and Cheng (1995) (Wang, Tsai, Tsai & Cheng, 1995).

Analytical Chemistry Applications

In analytical chemistry, derivatives of (4-Bromo-2,5-dimethylphenyl)methanol have been used in methods for detecting and quantifying various compounds. Rando and Poovey (1993) developed a solid sorbent using 2,6-dimethylphenol (a related compound) for monitoring airborne chlorine, showcasing its utility in environmental monitoring (Rando & Poovey, 1993).

Safety And Hazards

The safety data sheet for “(4-Bromo-2,5-dimethylphenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(4-bromo-2,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTSKJCTQWWJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,5-dimethylphenyl)methanol

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